molecular formula C21H23NO4 B1308097 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid CAS No. 282524-93-0

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid

Cat. No.: B1308097
CAS No.: 282524-93-0
M. Wt: 353.4 g/mol
InChI Key: KFDMTAMWOIQTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is a derivative of amino acids that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in peptide chemistry.

Mechanism of Action

Target of Action

Fmoc-DL-beta-leucine is primarily used in the field of proteomics and peptide synthesis

Mode of Action

The Fmoc group in Fmoc-DL-beta-leucine plays a crucial role in peptide synthesis. It acts as a protective group for the amino group during peptide bond formation . The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically with a base such as pyridine . This allows for the sequential addition of amino acids in peptide synthesis.

Biochemical Pathways

Fmoc-DL-beta-leucine is involved in the biochemical pathway of peptide synthesis. The Fmoc group protects the amino group of the amino acid during the formation of peptide bonds . Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained.

Result of Action

The primary result of Fmoc-DL-beta-leucine’s action is the formation of peptide bonds, leading to the synthesis of peptides. The removal of the Fmoc group allows for the sequential addition of amino acids, enabling the creation of peptides of significant size and complexity .

Action Environment

The action of Fmoc-DL-beta-leucine is influenced by the chemical environment. For instance, the removal of the Fmoc group requires a basic environment . Additionally, factors such as temperature and pH can affect the efficiency of peptide synthesis .

Biochemical Analysis

Biochemical Properties

3-(Fmoc-amino)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily protective, ensuring that the amino group remains intact until the desired peptide bonds are formed .

Cellular Effects

The effects of 3-(Fmoc-amino)-4-methylpentanoic acid on cells are primarily related to its role in peptide synthesis. In laboratory settings, this compound is used to synthesize peptides that can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using 3-(Fmoc-amino)-4-methylpentanoic acid can act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades. Additionally, these peptides can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-(Fmoc-amino)-4-methylpentanoic acid exerts its effects through the protection of amino groups during peptide synthesis. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable carbamate linkage, protecting the amino group from unwanted reactions. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the carbamate linkage and regenerates the free amino group. This mechanism ensures the selective protection and deprotection of amino groups during peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Fmoc-amino)-4-methylpentanoic acid can change over time due to its stability and degradation. The Fmoc group is relatively stable under neutral and acidic conditions but can be rapidly removed under basic conditions. This stability allows for the controlled synthesis of peptides over extended periods. Prolonged exposure to basic conditions can lead to degradation of the Fmoc group, affecting the efficiency of peptide synthesis. Long-term studies have shown that peptides synthesized using 3-(Fmoc-amino)-4-methylpentanoic acid remain stable and retain their biological activity .

Dosage Effects in Animal Models

The effects of 3-(Fmoc-amino)-4-methylpentanoic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, such as liver and kidney damage, due to the accumulation of the Fmoc group and its metabolites. Threshold effects have been observed, where the biological activity of peptides synthesized using 3-(Fmoc-amino)-4-methylpentanoic acid increases with increasing dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

3-(Fmoc-amino)-4-methylpentanoic acid is involved in various metabolic pathways related to peptide synthesis. The Fmoc group is metabolized by enzymes such as esterases and proteases, which cleave the carbamate linkage and release the free amino group. This process is essential for the proper functioning of peptides synthesized using this compound. Additionally, the metabolic flux and levels of metabolites can be influenced by the presence of 3-(Fmoc-amino)-4-methylpentanoic acid, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(Fmoc-amino)-4-methylpentanoic acid is transported and distributed by various transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for peptide synthesis. The Fmoc group can also influence the localization and accumulation of peptides within specific cellular compartments, affecting their biological activity .

Subcellular Localization

The subcellular localization of 3-(Fmoc-amino)-4-methylpentanoic acid is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its protective effects during peptide synthesis. For example, peptides synthesized using 3-(Fmoc-amino)-4-methylpentanoic acid can be targeted to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is to react the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, often employs solid-phase peptide synthesis (SPPS) techniques. This method involves the successive coupling of N-protected amino acids to a growing peptide chain immobilized on a solid support. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the addition of the next amino acid .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:

  • Fmoc-phenylalanine
  • Fmoc-lysine
  • Fmoc-tyrosine

These compounds share similar properties, such as the ability to protect the amino group during peptide synthesis. this compound is unique due to its specific structure, which includes a methyl group on the pentanoic acid chain. This structural difference can influence its reactivity and the types of peptides it can be used to synthesize .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDMTAMWOIQTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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